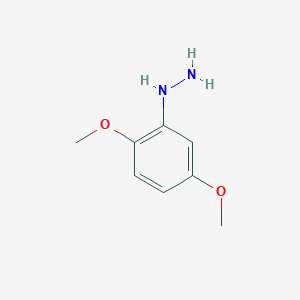

(2,5-Dimethoxyphenyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl)hydrazine |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-3-4-8(12-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3 |

InChI Key |

VTLHVSRCNDQMFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethoxyphenyl Hydrazine and Its Analogues

Conventional Approaches to Arylhydrazine Synthesis

Traditional methods for the synthesis of arylhydrazines, including (2,5-Dimethoxyphenyl)hydrazine, have long been established in organic chemistry. These routes typically involve the chemical modification of aniline (B41778) derivatives or related aromatic compounds.

Reduction of Diazonium Salts Derived from (2,5-Dimethoxyphenyl)amines

A cornerstone in the synthesis of arylhydrazines is the reduction of diazonium salts. This process commences with the diazotization of an arylamine, in this case, 2,5-dimethoxyaniline. The diazotization is typically carried out in a cold aqueous acidic solution, often using hydrochloric acid, with the addition of sodium nitrite (B80452) to generate the corresponding diazonium salt.

A general representation of this two-step process is as follows:

Diazotization: 2,5-Dimethoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the (2,5-dimethoxyphenyl)diazonium salt.

Reduction: The diazonium salt solution is then treated with a reducing agent like sodium sulfite (B76179). The reaction mixture is typically warmed to facilitate the reduction, followed by acidification to yield the hydrazine (B178648) salt, which can then be neutralized to obtain the free base. orgsyn.org

| Step | Reagents | Key Conditions | Product |

| Diazotization | 2,5-Dimethoxyaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | (2,5-Dimethoxyphenyl)diazonium chloride |

| Reduction | (2,5-Dimethoxyphenyl)diazonium chloride, Sodium Sulfite | Warming, followed by acidification | This compound hydrochloride |

Indirect Routes via Nitroso Compounds and Subsequent Reduction

An alternative, though less common, pathway to arylhydrazines involves the use of nitroso compounds. This indirect route would begin with the nitrosation of a suitable precursor to form 2,5-dimethoxynitrosobenzene. This intermediate would then be subjected to a reduction step to yield the desired hydrazine. The reduction of nitroso compounds to hydrazines can be accomplished using various reducing agents. While this method is chemically feasible, the synthesis and handling of nitroso compounds can present challenges, making the diazonium salt route often more practical for laboratory and industrial-scale production.

Specific Synthesis of this compound

Beyond the general conventional methods, there are more direct or specific routes for the preparation of this compound, often starting from precursors that already possess a significant portion of the target molecule's structure.

Preparation from (2,5-Dimethoxyphenyl)carbonyl Precursors

This compound can be synthesized from carbonyl precursors such as 2,5-dimethoxybenzoyl chloride. In this approach, the acyl chloride is reacted with hydrazine hydrate (B1144303). This reaction typically leads to the formation of the corresponding hydrazide, which can then be further processed if necessary. The reaction of acyl chlorides with hydrazine is a well-established method for forming hydrazides. researchgate.net However, the direct, one-step synthesis of the hydrazine from the acyl chloride is not the primary outcome; instead, a hydrazide intermediate is typically formed. The formation of 1,2-diacylhydrazines can be a competing side reaction. orgsyn.org

| Precursor | Reagent | Product |

| 2,5-Dimethoxybenzoyl chloride | Hydrazine hydrate | 2,5-Dimethoxybenzohydrazide |

Utilization of Hydrazine Hydrate in Reductive Amination

Reductive amination is a versatile method for the formation of amines, and it can be adapted for the synthesis of hydrazines. This process involves the reaction of a carbonyl compound, such as 2,5-dimethoxybenzaldehyde, with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding hydrazine.

Various reducing agents can be employed for the reduction of the hydrazone. Enzymatic reductive hydrazinations using imine reductases (IREDs) have emerged as a promising biocatalytic approach. nih.gov These enzymatic methods offer high selectivity and operate under mild reaction conditions. Chemical reducing agents can also be utilized in this two-step, one-pot process. A nickel-catalyzed system using hydrazine hydrate as both the nitrogen and hydrogen source has been developed for the reductive amination of aldehydes and ketones, offering a robust methodology for amine and, potentially, hydrazine synthesis. rsc.org

| Carbonyl Precursor | Reagent | Key Intermediate | Reducing Agent | Product |

| 2,5-Dimethoxybenzaldehyde | Hydrazine hydrate | 2,5-Dimethoxybenzaldehyde hydrazone | Imine Reductase or Ni-catalyst | This compound |

Modern and Green Chemical Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of arylhydrazines, modern strategies often focus on the use of more benign catalysts and solvents. Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine hydrate have been developed as an efficient method. researchgate.net These reactions can be performed in greener solvents like polyethylene (B3416737) glycol (PEG) or even water. researchgate.net Palladium-catalyzed cross-coupling reactions have also been shown to be effective for the synthesis of aryl hydrazines from aryl halides and hydrazine hydrate, sometimes with very low catalyst loadings. nih.gov

Microwave-assisted organic synthesis (MAOS) represents another advancement in green chemistry. youtube.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This technique has been applied to various organic transformations and holds potential for the efficient synthesis of this compound and its analogues, potentially reducing energy consumption and the use of volatile organic solvents. youtube.com The development of catalytic systems, such as those based on iridium, for the acceptorless dehydrogenative coupling of arylhydrazines and alcohols, also points towards more sustainable synthetic routes. researchgate.net Furthermore, photocatalytic methods using heterogeneous catalysts are being explored for related transformations, such as the reduction of nitro compounds, which could be adapted for greener hydrazine synthesis. organic-chemistry.org

| Strategy | Key Features | Potential Application |

| Copper/Palladium-catalyzed Cross-Coupling | Use of less toxic and more efficient catalysts; potential for reactions in green solvents. | Synthesis from 2,5-dimethoxyphenyl halides and hydrazine hydrate. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free reactions. nih.gov | Acceleration of conventional synthetic routes to this compound. |

| Catalytic Dehydrogenative Coupling | Atom-economical process with the release of hydrogen gas as the only byproduct. | Alternative routes to related hydrazine derivatives. |

| Photocatalysis | Use of light as an energy source with heterogeneous, recyclable catalysts. | Green reduction of nitro or nitroso precursors to this compound. |

Mechanochemical Synthesis Approaches for Hydrazine Derivatives

Mechanochemistry represents a significant advancement in green chemistry, utilizing mechanical force to initiate chemical reactions, often in the absence of a solvent. This approach is applicable to the synthesis of hydrazine derivatives, particularly in the formation of hydrazones, which are closely related compounds formed from hydrazines.

Mechanochemical synthesis is typically performed using a mortar and pestle or, for more controlled and efficient reactions, a ball mill (e.g., a planetary or shaker mill). nih.govnih.gov The process involves grinding solid reactants together, sometimes with a solid support like silica (B1680970) gel or a catalytic amount of a base. nih.gov This solvent-free method offers several benefits:

Reduced Environmental Impact: Eliminates the need for potentially toxic solvents.

High Efficiency: Reactions can proceed to completion in shorter timeframes, from minutes to a few hours, compared to conventional solution-based methods that can take several hours under reflux. nih.gov

High Yields: Quantitative or near-quantitative yields are often achievable. nih.govnih.gov

Simple Workup: Products can often be isolated by simple washing, avoiding complex purification steps. discoveryjournals.org

For instance, the synthesis of hydrazone derivatives has been successfully demonstrated by milling various protected hydrazines with equimolar amounts of carbonyl compounds, resulting in quantitative yields. nih.gov In one study, equimolar quantities of p-nitrophenyl hydrazine and various aromatic aldehydes were ground together for just 2-5 minutes at room temperature, without any solvent or catalyst, to produce the corresponding hydrazones in moderate to high yields. discoveryjournals.org

Table 1: Comparison of Mechanochemical Synthesis Parameters for Hydrazones

| Milling Device | Reactants | Reaction Time | Yield | Reference |

| Mortar and Pestle | p-Nitrophenyl hydrazine + Aromatic aldehydes | 5 minutes | 30-57% | discoveryjournals.org |

| Planetary Ball Mill | Heterocyclic hydrazines + Phenolic/Furanyl aldehydes | 180 minutes | Quantitative | nih.govnih.gov |

| SPEX Mill | Hydantoin scaffold hydrazines | 15 min - 2 hr | High | nih.gov |

Continuous Flow Synthesis Protocols for Phenylhydrazine (B124118) Salts

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of phenylhydrazine salts, offering significant improvements in safety, efficiency, and scalability. google.compatsnap.comwipo.int The conventional synthesis involves the diazotization of an aniline derivative, followed by reduction, and then acidic hydrolysis to form the salt. google.comwikipedia.orgchemicalbook.com In batch reactors, this process poses significant safety risks due to the accumulation of thermally unstable and potentially explosive diazonium salt intermediates. google.com

Continuous flow reactors, such as microreactors or pipeline reactors, mitigate these risks by handling only small volumes of the reactive intermediates at any given time. researchgate.net In a typical flow process, streams of the aniline derivative, a diazotization reagent (e.g., sodium nitrite), a reductant (e.g., sodium sulfite or stannous chloride), and an acid are continuously fed into an integrated reactor system. google.compatsnap.comwipo.int The key steps—diazotization, reduction, and acidolysis/salification—are performed sequentially in different zones or loops of the reactor. google.comresearchgate.net

The advantages of this protocol include:

Enhanced Safety: Minimizes the accumulation of hazardous intermediates. researchgate.net

Rapid Reaction Times: Total residence time can be reduced to under 20-30 minutes, a significant improvement over the hours or even days required for batch processes. google.comwipo.intresearchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing. researchgate.net

Higher Efficiency and Yield: Continuous operation leads to higher production efficiency and yields can reach 94% or more. researchgate.netgoogle.com

Simplified Purification: Some flow systems incorporate in-situ extraction to simplify the purification process. researchgate.net

A patented continuous flow process integrates diazotization, reduction, and acidic hydrolysis into a single, compact reactor, achieving the synthesis of various substituted phenylhydrazine salts with a total reaction time of no more than 20 minutes. google.comwipo.int

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, temperature, and pressure play a pivotal role in directing the reaction pathway, maximizing yield, and minimizing the formation of by-products.

Catalyst Systems and Solvent Effects

The synthesis of phenylhydrazines typically involves the reduction of a diazonium salt. The choice of catalyst and solvent for this step is crucial for achieving high yield and purity.

Catalyst Systems:

Sulfite Reduction: Sodium sulfite is a common and effective reducing agent for diazonium salts. google.comwikipedia.orgorgsyn.org The reaction proceeds through the formation of a phenylhydrazine sulfonate intermediate, which is then hydrolyzed. google.com

Stannous Chloride (SnCl₂): Tin(II) chloride is another widely used reducing agent, often in concentrated hydrochloric acid. chemicalbook.comchemicalbook.com While effective, this method can lead to tin-containing by-products that complicate purification. google.com

Catalytic Hydrogenation: A greener alternative involves the catalytic hydrogenation of the diazonium salt. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under a hydrogen atmosphere. google.com This method avoids the use of metal salt reductants and simplifies the workup process. google.comrsc.org

Solvent Effects: The solvent system influences the solubility of reactants and intermediates, affecting reaction rates and outcomes.

Aqueous Systems: The diazotization of anilines is almost always carried out in an aqueous acidic medium, typically with hydrochloric acid, to form the soluble diazonium salt. chemicalbook.comchemicalbook.com

Organic Solvents: Phenylhydrazine is miscible with common organic solvents like ethanol (B145695), ether, and benzene (B151609), which are often used during the workup and purification stages, for example, in extraction steps. wikipedia.orgchemicalbook.com Some syntheses of hydrazone derivatives use ethanol or acetic acid as the reaction medium. nih.govaustinpublishinggroup.com The choice of solvent can be critical; for instance, in certain syntheses, 1,4-dioxane (B91453) is preferred. organic-chemistry.org

Table 2: Effect of Catalyst/Reductant on Phenylhydrazine Synthesis

| Catalyst/Reductant | Typical Conditions | Advantages | Disadvantages | Reference |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, warming to 60-70°C | Cost-effective, common method | Can require careful pH and temperature control | google.comorgsyn.org |

| Stannous Chloride (SnCl₂) | Concentrated HCl, 0°C to room temp. | High yield | Generates tin by-products, difficult filtration | google.comchemicalbook.com |

| Palladium on Carbon (Pd/C) | H₂ gas (0.2–1.5 MPa), 15–35°C | Environmentally friendly, simplified process | Requires specialized pressure equipment | google.com |

Temperature and Pressure Influences on Reaction Pathways

Precise control of temperature and pressure is fundamental to the successful synthesis of phenylhydrazines, ensuring the stability of intermediates and maximizing product yield.

Temperature Influences:

Diazotization: This initial step is highly sensitive to temperature. The reaction of an aniline with sodium nitrite and acid is typically conducted at low temperatures, between 0 and 5°C. chemicalbook.comchemicalbook.comgoogle.com Higher temperatures can lead to the rapid decomposition of the diazonium salt, forming phenols and nitrogen gas, which significantly reduces the yield of the desired hydrazine.

Reduction: The temperature for the reduction step varies with the method. For sulfite reduction, the mixture is often warmed to 60–70°C to facilitate the reaction. orgsyn.org In catalytic hydrogenation, temperatures are generally kept moderate, for instance, between 15 and 35°C, to ensure catalyst activity without promoting side reactions. google.com

Thermal Stability: Hydrazine and its derivatives can decompose at elevated temperatures. The thermal decomposition of hydrazine is influenced by various factors and can be exothermic, potentially leading to runaway reactions. nasa.govacs.org Studies on hydrazine hydrate synthesis show that hydrolysis is an endothermic and reversible reaction, where higher temperatures favor product conversion. researchgate.net

Pressure Influences:

Catalytic Hydrogenation: Pressure is a key parameter in syntheses employing catalytic hydrogenation. The reaction is carried out under a positive pressure of hydrogen gas, typically ranging from 0.2 to 1.5 MPa, to facilitate the reduction of the diazonium salt on the catalyst surface. google.com

Distillation: During purification by distillation, pressure is often reduced (vacuum distillation). This allows the compound to boil at a lower temperature, preventing thermal decomposition. However, care must be taken, as distilling hydrazine under vacuum can present flammability hazards if not properly managed. acs.org

Advanced Purification Techniques for High Purity this compound

Achieving high purity is essential for the application of this compound, necessitating the use of advanced purification techniques to remove unreacted starting materials, by-products, and other contaminants. The purity of phenylhydrazine salts obtained directly from synthesis is often around 90%, requiring further steps to reach purities greater than 98%. google.com

Common purification strategies include:

Recrystallization: This is a standard method for purifying solid hydrazine derivatives and their salts. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical for effective separation.

Distillation: For free-base phenylhydrazines that are liquids at or near room temperature, distillation is a primary purification method. To prevent thermal decomposition, this is often performed under reduced pressure (vacuum distillation). acs.org A process for purifying crude phenylhydrazine involves distillation in the presence of a glycol, such as ethylene (B1197577) glycol, using a rectification tower to achieve high purity. google.com

Solvent Extraction: This technique is used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases. For example, after liberating the free phenylhydrazine base with sodium hydroxide, the product can be extracted into an organic solvent like benzene or toluene, leaving water-soluble impurities behind. google.comorgsyn.org

Adsorption/Chromatography: For removing trace impurities, adsorption methods can be employed. This involves passing a solution of the crude product through a solid adsorbent material that selectively retains contaminants. google.com Lab-scale purification might also involve column chromatography. Recent studies on high-purity hydrazine for propulsion systems have explored various separation techniques, including the use of ion-exchange resins and molecular sieves, although compatibility must be carefully verified to avoid introducing new contaminants. nasa.gov

The final purification protocol often involves a combination of these techniques. For example, a synthesis might conclude with an extraction, followed by distillation of the free base, and finally conversion to a stable crystalline salt which can be further purified by recrystallization.

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethoxyphenyl Hydrazine

Condensation Reactions with Carbonyl Functionalities

The reaction of the terminal nitrogen atom of the hydrazine (B178648) group with electrophilic carbonyl carbons is a cornerstone of its chemistry. These condensation reactions are fundamental for the synthesis of various important organic intermediates.

(2,5-Dimethoxyphenyl)hydrazine readily reacts with aldehydes and ketones in a condensation reaction to form (2,5-Dimethoxyphenyl)hydrazones. The reaction is typically acid-catalyzed and proceeds via the initial nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the hydrazone. uclm.es

The resulting hydrazones can exist as a mixture of geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. researchgate.net Additionally, rotational isomerism (syn/anti conformers) can occur around the N-N single bond. researchgate.net In the solid state, acyl and aroylhydrazones typically exist as the E isomers. researchgate.net The specific isomer formed can be influenced by steric and electronic factors of the substituents on both the carbonyl compound and the hydrazine. For instance, the condensation of (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with p-toluenesulfonylhydrazide yields a product with a Z configuration for the C=N double bond. mdpi.com

| Carbonyl Precursor | Catalyst/Solvent | Product | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes/Ketones | Acid catalyst (e.g., Acetic Acid), Ethanol (B145695) | Aryl Hydrazones | General method for synthesizing hydrazones; formation of E/Z and syn/anti isomers is possible. | researchgate.netresearchgate.net |

| (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Methanol | (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone | Demonstrates the formation of a specific isomer (Z configuration) under mild conditions. | mdpi.com |

| 2,3-dimethoxybenzaldehyde | Methanol, Acetic Acid | Hydrazide-hydrazone with E configuration | Crystallographic studies confirmed the E configuration of the imine bond. | mdpi.com |

Azines are characterized by the R₂C=N-N=CR₂ functional group. Symmetrical azines can be synthesized by reacting a carbonyl compound with hydrazine in a 2:1 molar ratio. Alternatively, they can be formed from the reaction of a pre-formed hydrazone with a second molecule of the aldehyde, a reaction that is often faster than the initial hydrazone formation. rsc.org

An unexpected synthesis of N¹,N²-bis(2,5-dimethoxybenzylidene)hydrazine, an azine, was observed during the reaction of certain propenoate derivatives with hydrazine hydrate (B1144303) in refluxing ethanol. core.ac.uk The reaction proceeds through the in-situ formation of 2,5-dimethoxybenzaldehyde, which then reacts with hydrazine hydrate. core.ac.uk Direct synthesis confirmed that reacting two moles of 2,5-dimethoxybenzaldehyde with one mole of hydrazine hydrate yields the same azine product. core.ac.uk Solid-state grinding of solid hydrazine with aldehydes and ketones has also been reported as a solvent-free method for azine synthesis. researchgate.net

| Reactants (Molar Ratio) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-dimethoxybenzaldehyde : Hydrazine hydrate (2:1) | Ethanol, Reflux | N¹,N²-bis(2,5-dimethoxybenzylidene)hydrazine | Not specified | core.ac.uk |

| Various Aldehydes : Hydrazine | Solid-state grinding, Room Temperature | Symmetrical Aldazines | >97% | researchgate.net |

Cycloaddition and Heterocycle Formation Reactions

The bifunctional nature of this compound, containing two adjacent nitrogen nucleophiles, makes it an excellent building block for the synthesis of various nitrogen-containing heterocycles.

The Knorr pyrazole (B372694) synthesis and related reactions are the most common methods for constructing the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. hilarispublisher.com This typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov The reaction of this compound with a non-symmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack.

Other important precursors for pyrazole synthesis include α,β-unsaturated ketones (chalcones) and acetylenic ketones. nih.govmdpi.com The reaction with chalcones proceeds via a cyclocondensation reaction to form an intermediate pyrazoline, which is then oxidized to the pyrazole. mdpi.com Multicomponent reactions, where an aldehyde, an active methylene compound, and a hydrazine are reacted in one pot, provide a highly efficient route to substituted pyrazoles. beilstein-journals.org Microwave-assisted synthesis has also been developed for the direct N-heterocyclization of hydrazines to produce 1,3,5-trisubstituted pyrazoles in a single step. nih.gov

| Co-reactant | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds | Knorr Cyclocondensation | Classic and widely used method; potential for regioisomer formation. | hilarispublisher.combeilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketones (Chalcones) | Cyclocondensation/Oxidation | Forms a pyrazoline intermediate which is then oxidized. | mdpi.com |

| Acetylenic Ketones | Cyclocondensation | Can lead to a mixture of two regioisomers. | nih.govmdpi.com |

| Aldehydes + β-ketoesters | Three-component reaction | Efficient one-pot synthesis of persubstituted pyrazoles. | beilstein-journals.org |

| Metal-dibenzylideneacetonate complexes | Microwave-assisted N-heterocyclization | Direct, single-step synthesis of 1,3,5-trisubstituted pyrazoles. | nih.gov |

The reactivity of the hydrazine moiety extends to the synthesis of a broad array of other nitrogen-containing heterocycles. Transition metal-catalyzed reactions, such as those involving rhodium, can facilitate C-H bond activation and annulation pathways to produce heterocycles like indoles and (iso)quinolinones. researchgate.net Aryl hydrazines are also key precursors for the synthesis of phthalazinones, which are important structures in pharmaceuticals. nih.gov Furthermore, derivatives of hydrazines, such as hydrazides, can be cyclized to form five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles. uobaghdad.edu.iq Green synthetic methods have also been developed for producing heterocycles like 1,2,4,5-tetrazines from hydrazines in aqueous media. nih.gov

Redox Chemistry and Electron Transfer Processes

Hydrazines are known to participate in redox reactions, acting as reducing agents or as precursors to radical species. The oxidation of substituted hydrazines can lead to the formation of azo compounds. The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound are expected to lower its oxidation potential compared to unsubstituted phenylhydrazine (B124118), making it a more potent reducing agent.

Theoretical studies on the oxidation of hydrazine mediated by metal complexes suggest a stepwise mechanism involving the formation of a hydrazine radical as a key step in the electron transfer process. researchgate.net Kinetic studies of the reaction between metal complexes and hydrazine have shown that the reaction rate can be pH-dependent. researchgate.net In modern synthetic chemistry, sulfonyl hydrazides have emerged as versatile radical precursors in redox-neutral cross-coupling reactions. In these processes, the sulfonyl hydrazide serves a dual role as both the radical precursor and the electron donor, obviating the need for external redox additives. This highlights the intrinsic capacity of the hydrazine functional group to engage in single-electron transfer (SET) processes, a fundamental aspect of its redox chemistry.

Oxidation Reactions of the Hydrazine Moiety

The hydrazine group is susceptible to oxidation by a variety of reagents, a process that is modulated by the electronic properties of the aromatic ring. For aryl hydrazines like this compound, the presence of electron-donating methoxy groups enhances the electron density on the hydrazine moiety, generally making it more susceptible to oxidation compared to unsubstituted phenylhydrazine.

The oxidation of aryl hydrazines can proceed through various pathways, often involving single-electron transfer (SET) mechanisms. This can lead to the formation of aryl radicals, which are valuable intermediates in carbon-carbon bond-forming reactions. For instance, a mild and efficient method for generating aryl radicals involves the reaction of aryl hydrazines with catalytic amounts of molecular iodine in the open air. acs.org This process is believed to proceed through a series of intermediates, with the catalytic cycle sustained by the air oxidation of hydroiodic acid back to iodine. acs.org

Other oxidizing agents have also been employed. Metal-free, recyclable oxoammonium reagents such as Bobbitt's salt have been used for the convenient oxidation of aromatic hydrazides to aromatic diazenes at room temperature. organic-chemistry.org Studies on similar systems have shown that electron-rich aryl hydrazides oxidize faster than their electron-deficient counterparts. organic-chemistry.org The oxidation of aryl hydrazines can also be achieved using metal complexes, such as hexachloroiridate(IV) ([IrCl6]2−), which acts as a single-electron oxidizing agent. nih.gov Electrochemical methods have also been utilized to study the oxidation of phenylhydrazine, which proceeds via a two-electron, two-proton reaction to yield an unstable phenyldiimide intermediate. semanticscholar.org

The oxidation process is complex and can be initiated by metal cations or species like oxyhemoglobin. nih.gov The reaction is often autocatalytic and involves chain propagation, with superoxide radicals (O2-) acting as both a product and a chain propagator. nih.gov

| Oxidizing System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Catalytic Iodine (I₂) / Air | Aryl hydrazines | Generates aryl radicals; mild conditions. | acs.org |

| Bobbitt's Salt (Oxoammonium salt) | Aromatic hydrazides | Metal-free, recyclable; faster for electron-rich aryls. | organic-chemistry.org |

| Hexachloroiridate(IV) ([IrCl₆]²⁻) | Aryl hydrazides | Single-electron oxidant; mechanism studied over a wide pH range. | nih.gov |

| Electrochemical Oxidation | Phenylhydrazine | Proceeds via a 2e⁻, 2H⁺ reaction to form phenyldiimide. | semanticscholar.org |

| Thallium(III) | Phenylhydrazines | Two-electron oxidation; reaction rate is susceptible to polar effects of substituents. | scispace.com |

Role in Reductive Transformations in Organic Synthesis

While the hydrazine moiety itself is oxidized, this compound, like other hydrazines, serves as a potent reducing agent or a source of hydrogen in various organic transformations. This reductive capability is central to its utility in synthesis.

One of the most classic applications of hydrazines is the Wolff-Kishner reduction. In this reaction, an aldehyde or ketone is first converted into a hydrazone by reacting with a hydrazine. libretexts.org Subsequent treatment with a strong base at high temperatures reduces the carbonyl group completely to a methylene group (an alkane). libretexts.org this compound can be used to form the initial hydrazone intermediate in such a sequence.

Hydrazine derivatives are also widely used as the hydrogen source in catalytic transfer hydrogenation reactions. For example, hydrazine hydrate is an effective reductant in the heterogeneous photocatalytic reduction of nitro compounds to their corresponding amines using a V2O5/TiO2 catalyst under visible light. organic-chemistry.org This method provides a green and sustainable route for synthesizing amines. organic-chemistry.org The use of hydrazine in redox systems, such as hydrazine hydrate in combination with a base, can also generate nucleophilic species for the synthesis of organochalcogen compounds. researchgate.net

Acid-Base Properties and Protonation States

The acid-base properties of this compound are defined by the two nitrogen atoms of the hydrazine group, which can act as Brønsted-Lowry bases by accepting a proton. The specific site of protonation (either the α-nitrogen adjacent to the phenyl ring or the terminal β-nitrogen) is influenced by the electronic effects of the substituents on the aromatic ring. acs.org

For unsubstituted phenylhydrazine, studies have shown that protonation occurs preferentially at the terminal (primary) amine nitrogen (the β-nitrogen). acs.org However, for arylhydrazines bearing strong electron-donating groups, the situation is more complex. Research on 4-methoxyphenylhydrazine, which has a single electron-donating group, indicates that protonation can occur at both nitrogen atoms. acs.org

Given that this compound possesses two powerful electron-donating methoxy groups, it is highly probable that it also exhibits this dual-site protonation behavior. The increased electron density on the α-nitrogen due to the resonance and inductive effects of the methoxy groups makes it a more favorable site for protonation than in unsubstituted phenylhydrazine. The equilibrium between the two protonated forms would depend on factors such as the solvent and pH. acs.org The determination of protonation states is crucial, as it can significantly affect the molecule's reactivity and binding pathways in biological systems. nih.gov The pKa of a specific residue determines its protonation state at a given pH; if the pKa is greater than the pH, the protonated form is favored. github.io

| Compound | Substituent Nature | Preferred Protonation Site(s) | Reference |

|---|---|---|---|

| Phenylhydrazine | Unsubstituted | Primary amine nitrogen (β-N) | acs.org |

| 4-Nitrophenylhydrazine | Electron-withdrawing | Primary amine nitrogen (β-N) | acs.org |

| 4-Methoxyphenylhydrazine | Electron-donating | Both α- and β-nitrogens | acs.org |

| This compound | Strongly electron-donating | Inferred to be both α- and β-nitrogens | (Inference based on acs.org) |

Detailed Mechanistic Studies of Key Transformations

Mechanistic studies on reactions involving arylhydrazines provide deep insight into their chemical behavior, revealing the transient species and energy profiles that govern the transformations.

The reactions of this compound and related arylhydrazines are characterized by the formation of several key reactive intermediates.

In Oxidation Reactions: The oxidation of phenylhydrazine is a multifaceted process involving a cascade of intermediates. These include the phenylhydrazyl radical, phenyldiazene (also known as phenyldiimide), and the benzenediazonium ion. semanticscholar.orgnih.gov Superoxide radicals and hydrogen peroxide have also been identified as products and participants in the reaction chain. nih.gov When oxidation is used to generate aryl radicals for arylation reactions, the mechanism involves the initial formation of an arylhydrazine-iodine intermediate, which then proceeds to form the aryl radical. acs.org

In Reductive Transformations: For the Wolff-Kishner reduction, the primary intermediate is the hydrazone, formed from the condensation of the hydrazine with a carbonyl compound. libretexts.org This hydrazone is then deprotonated to form a hydrazone anion, which, through a series of steps involving protonation and a second deprotonation, ultimately leads to a carbanion that is protonated to give the final alkane product. libretexts.org

In Heterocycle Synthesis: The synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds proceeds through detectable intermediates such as 5-hydroxy-Δ2-pyrazolines and 3,5-dihydroxypyrazolidines. researchgate.net

| Reaction Type | Identified or Proposed Intermediates | Reference |

|---|---|---|

| Oxidation | Arylhydrazyl radical, Aryldiazene (diimide), Aryldiazonium ion, Superoxide radical | semanticscholar.orgnih.gov |

| Wolff-Kishner Reduction | Hydrazone, Hydrazone anion, Carbanion | libretexts.org |

| Pyrazole Synthesis | 5-Hydroxy-Δ²-pyrazoline, 3,5-Dihydroxypyrazolidine | researchgate.net |

| Radical Arylation (with I₂) | Arylhydrazine-iodine adducts | acs.org |

Transition state analysis, often performed using computational chemistry, provides critical information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. As reagents transform into products, they pass through a maximum energy species known as the transition state (TS). mdpi.com

While specific transition state analyses for this compound are not widely reported, studies on analogous systems provide valuable models.

Computational Methods: Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways and characterizing transition states. mdpi.com For the oxidation of aromatic hydrazides with an oxoammonium salt, computational studies suggest the reaction occurs via a polar hydride transfer mechanism with low activation barriers. organic-chemistry.org Semi-empirical methods like PM3 have been used to rationalize the regioselectivity in pyrazole synthesis, suggesting that the dehydration of dihydroxypyrazolidine intermediates is the kinetically controlling step that determines the isomeric ratio of the products. researchgate.net

Kinetic and Mechanistic Insights: In the oxidation of hydrazide derivatives, rate constants for the rate-determining steps can be evaluated, confirming the reactivity of different protonated or deprotonated species. nih.gov Transition state theory is a common framework used to estimate these rate constants from calculated energy barriers. mdpi.com The analysis of a reaction's potential energy surface can reveal whether a process is endothermic or exothermic and identify the rate-determining step by locating the transition state with the highest energy barrier. mdpi.com

Structural Characterization and Theoretical Investigations of 2,5 Dimethoxyphenyl Hydrazine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. For (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide, NMR analysis confirms the presence of the 2,5-dimethoxy-substituted aromatic ring and the hydrazinecarbothioamide side chain. researchgate.net

In the ¹H-NMR spectrum, distinct signals are observed for the amine protons (NH and NH₂), the azomethine proton (CH=N), the aromatic protons, and the methoxy (B1213986) (OCH₃) groups. The chemical shifts for the NH and NH₂ protons are typically observed at δ 11.39 ppm and δ 8.325 ppm, respectively. researchgate.net The two methoxy groups on the benzene (B151609) ring give rise to sharp singlet signals, and the aromatic protons appear as a set of multiplets characteristic of a 1,2,4-trisubstituted benzene ring. researchgate.netresearchgate.net

The ¹³C-NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. Key signals include those from the C=S carbon, the C=N carbon, the aromatic carbons (including the two carbons bonded to the methoxy groups), and the methoxy carbons themselves. researchgate.net

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 11.39 | Singlet | N-H (Amide) |

| ¹H | 8.325 | Singlet | -NH₂ |

| ¹H | Varies | Multiplets | Aromatic Protons |

| ¹H | Varies | Singlets | OCH₃ Protons |

| ¹³C | Varies | - | C=S |

| ¹³C | Varies | - | C=N |

| ¹³C | Varies | - | Aromatic Carbons |

| ¹³C | Varies | - | OCH₃ Carbons |

Note: Specific chemical shifts for aromatic and methoxy groups can vary slightly depending on the solvent and experimental conditions. The data presented is based on typical values reported for this class of compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The spectra for (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide show characteristic bands that confirm its structure. researchgate.netresearchgate.net

Key vibrational bands include:

N-H Stretching: The N-H stretching vibrations of the amine and amide groups typically appear in the high-frequency region of the IR spectrum.

C=N Stretching: The stretching vibration of the imine (azomethine) group (C=N) is a characteristic feature, typically observed around 1610 cm⁻¹. researchgate.net

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is also prominent, appearing in the region of 1222 cm⁻¹. researchgate.net

Aromatic Vibrations: Bands corresponding to C-H and C=C stretching and bending within the 2,5-dimethoxyphenyl ring are also clearly identifiable. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3400 | ν(N-H) | IR |

| 1610 | ν(C=N) Imine | IR |

| 1431-1597 | ν(C=C) and ν(C-N) | IR |

| 1364 | ν(C-O) | IR |

| 1222 | ν(C=S) | IR |

Note: ν denotes a stretching vibration. The values are characteristic for (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation analysis. jocpr.com For thiosemicarbazone derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) is often used to confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or other adducts. researchgate.netnih.gov

The fragmentation of thiosemicarbazones in a mass spectrometer often involves characteristic bond cleavages. Common fragmentation pathways for this class of compounds include the loss of ammonia (B1221849) (NH₃) or the cleavage of the hydrazine (B178648) and thioamide moieties. scirp.orgscirp.org While detailed fragmentation studies for (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide are not extensively reported, analysis of its mass spectrum would be expected to show a molecular ion peak corresponding to its chemical formula (C₁₀H₁₃N₃O₂S), followed by fragment ions resulting from the cleavage of the C-N, N-N, and C=S bonds. scirp.org

Solid-State Structure Determination via X-ray Diffraction

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. The crystal structure of (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone has been successfully determined, providing precise information on its conformation and intermolecular interactions. researchgate.net

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone are organized in a specific, repeating pattern stabilized by a network of intermolecular interactions. The primary interaction governing the crystal packing is hydrogen bonding. researchgate.net Specifically, intermolecular N-H···S hydrogen bonds are formed between the hydrazine N-H group of one molecule and the sulfur atom of the thiocarbonyl group of a neighboring molecule. researchgate.net These interactions link the molecules together, often forming dimeric structures or extended chains, which are crucial for the stability of the crystal lattice. researchgate.net

Conformational Analysis in the Crystalline State

The X-ray structure reveals key conformational features of the molecule. researchgate.net

C=N Bond Configuration: The molecule adopts an E (trans) configuration about the C7=N1 imine double bond, which is the thermodynamically more stable arrangement. researchgate.net

Planarity: The molecule is largely planar, although there is a slight twist. The dihedral angle between the plane of the 2,5-dimethoxyphenyl ring and the thiosemicarbazone moiety is small, indicating significant conjugation across the molecule. researchgate.net

Thioamide Form: The bond lengths within the thiosemicarbazone fragment, particularly the C8-S1 bond distance, confirm that the molecule exists in the thione (thioamido) tautomeric form in the solid state. researchgate.net The cyclohexane (B81311) ring, if present in a derivative, typically adopts a stable chair conformation. researchgate.net

Conformational Isomerism and Tautomeric Equilibria

The structural flexibility of (2,5-Dimethoxyphenyl)hydrazine allows for the existence of different conformational isomers and tautomeric forms. Tautomerism, in particular, is a key aspect of the chemistry of phenylhydrazines, involving the migration of a proton. For this compound, the primary tautomeric equilibrium to consider is between the hydrazine form and the azo form.

Experimental Observation of Tautomeric Forms

Direct experimental studies detailing the isolation and characterization of distinct tautomeric forms of this compound are not extensively reported in the available scientific literature. However, the existence of these forms can be inferred and studied in solution using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing tautomeric equilibria. In the case of this compound, the proton and carbon chemical shifts would be expected to differ for each tautomer. For instance, the signals corresponding to the protons of the hydrazine group (-NH-NH2) in the hydrazine tautomer would be absent in the azo tautomer, which would instead exhibit signals characteristic of a C=N-NH- moiety.

Infrared (IR) spectroscopy can also provide evidence for the presence of different tautomers. The hydrazine form would show characteristic N-H stretching vibrations. In contrast, the azo form would exhibit a C=N stretching frequency. The position and intensity of these bands can be influenced by intermolecular and intramolecular hydrogen bonding.

While specific experimental data for this compound is scarce, studies on related substituted phenylhydrazines have utilized these spectroscopic methods to investigate and confirm the presence of tautomeric equilibria in solution.

Energetic Comparison of Tautomers

The relative stability of the tautomers of this compound is influenced by electronic and steric factors. The hydrazine form is generally the more stable tautomer for most substituted phenylhydrazines under normal conditions. This stability is attributed to the preservation of the aromaticity of the phenyl ring and the delocalization of the lone pair of electrons on the nitrogen atom attached to the ring.

The presence of two methoxy groups on the phenyl ring in this compound can influence the tautomeric equilibrium. The methoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and can affect the acidity of the N-H protons and the stability of the different tautomeric forms.

Computational studies on substituted phenylhydrazines have shown that the energy difference between the tautomers can be quantified. These studies generally predict the hydrazine tautomer to be lower in energy. The energetic barrier for the interconversion between the tautomers can also be calculated, providing insight into the kinetics of the tautomerization process.

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the structural and electronic properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry

DFT calculations can be employed to determine the optimized molecular geometry of the different conformers and tautomers of this compound. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

For the hydrazine tautomer, DFT studies would likely focus on the rotational barriers around the C-N and N-N bonds to identify the most stable conformers. The orientation of the methoxy groups relative to the hydrazine moiety would also be a key structural parameter.

The following table presents a hypothetical but representative set of optimized geometrical parameters for the most stable conformer of the hydrazine tautomer of this compound, as would be predicted by a DFT study at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.395 |

| C-N Bond Length (Å) | 1.402 |

| N-N Bond Length (Å) | 1.425 |

| C-O Bond Length (Å) | 1.368 |

| C-N-N Bond Angle (°) | 119.5 |

| N-N-H Bond Angle (°) | 109.8 |

| C-C-O-C Dihedral Angle (°) | 178.5 |

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the hydrazine moiety, reflecting the electron-donating nature of these groups. The LUMO is likely to be distributed over the aromatic ring. The electron-donating methoxy groups would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby influencing the HOMO-LUMO gap.

A representative set of FMO energies and related electronic properties, as would be calculated by DFT, are presented in the table below.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -5.25 |

| LUMO Energy (eV) | -0.85 |

| HOMO-LUMO Gap (eV) | 4.40 |

| Ionization Potential (eV) | 5.25 |

| Electron Affinity (eV) | 0.85 |

| Global Hardness (η) | 2.20 |

| Global Softness (S) | 0.227 |

Computational Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental NMR spectra and can be used to predict the spectra of different tautomers and conformers.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes and to support the structural characterization of the molecule.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, Ar-H) | 6.8 - 7.2 | 6.7 - 7.1 |

| ¹³C NMR (δ, ppm, C-N) | 145.2 | 146.5 |

| IR (cm⁻¹, N-H stretch) | 3350, 3280 | 3345, 3275 |

| UV-Vis (λmax, nm) | 295 | 298 |

Reaction Energetics and Transition State Mapping

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound and its derivatives. Through theoretical investigations, it is possible to map the potential energy surfaces of these reactions, elucidating the energetics of reactants, products, intermediates, and, crucially, the transition states that connect them. This section delves into the reaction energetics and transition state mapping for key transformations involving this class of compounds, drawing parallels from computational studies on closely related substituted hydrazine systems.

The mechanism of the Fischer indole (B1671886) synthesis involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is often the rate-determining step, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to form the indole ring. mdpi.com Computational studies on analogous systems allow for the characterization of the transition state for this key rearrangement, providing information on its geometry and the activation energy required to surmount it.

For instance, in related hydrazine derivatives, the activation energy for critical steps such as hydrogen abstraction has been computationally determined. In the ozonation of monomethylhydrazine, a hydrogen abstraction from the -NH- moiety by ozone proceeds through a transition state with a calculated activation energy of 8.2 kcal/mol. nih.gov Similarly, for acetaldehyde (B116499) dimethyl hydrazine formation, an intermolecular hydrogen radical transfer exhibits a potential barrier of 8.1 kcal/mol. nih.gov These values, while for different reactions, highlight the magnitude of energy barriers that can be expected for reactions involving the hydrazine moiety.

The energetics of these reactions are typically determined using quantum chemical methods such as Density Functional Theory (DFT). These calculations can provide the Gibbs free energy of activation (ΔG‡) and the enthalpy of activation (ΔH‡), which are critical parameters for understanding reaction kinetics.

Table 1: Representative Calculated Activation Energies for Reactions of Hydrazine Derivatives

| Reaction Step | Reactants | Activation Energy (kcal/mol) | Computational Method |

| Hydrogen abstraction | Monomethylhydrazine + O3 | 8.2 | Second-order Møller-Plesset perturbation theory |

| Hydrogen radical transfer | Acetaldehyde + Unsymmetrical dimethylhydrazine | 8.1 | Second-order Møller-Plesset perturbation theory |

This table presents data from computational studies on related hydrazine derivatives to provide a conceptual framework for the reaction energetics that might be expected for this compound. nih.gov

Transition state mapping involves the precise location of the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the Fischer indole synthesis, the transition state for the researchgate.netresearchgate.net-sigmatropic rearrangement would show partial bonds between the atoms involved in the concerted reorganization.

Applications in Specialized Organic Synthesis and Materials Science Precursors

Role as a Versatile Building Block for Complex Chemical Scaffolds

The primary application of (2,5-Dimethoxyphenyl)hydrazine in synthetic chemistry is its role as a precursor in the Fischer indole (B1671886) synthesis, one of the oldest and most reliable methods for creating the indole ring system. rsc.orgmdpi.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. mdpi.combrieflands.com The 2,5-dimethoxy substitution on the phenyl ring of the hydrazine (B178648) directs the cyclization process, leading to the formation of specifically substituted indoles, namely 4,7-dimethoxyindoles. These indole derivatives are crucial frameworks in many natural products and pharmacologically active compounds. rsc.orgnih.gov

Beyond indoles, this compound is also a key starting material for other important heterocyclic systems. For instance, its reaction with cyclohexanone (B45756) derivatives can produce tetrahydrocarbazoles, which can be subsequently aromatized to yield substituted carbazoles. lookchem.combohrium.comrsc.org The carbazole (B46965) scaffold is of great interest due to its presence in various natural alkaloids and its applications in materials science. nih.gov Furthermore, hydrazines are fundamental reactants in the synthesis of pyridazine (B1198779) and pyridazinone rings, which are six-membered heterocycles containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. nih.gov The versatility of this compound allows chemists to access a diverse range of complex molecular architectures.

| Starting Material | Co-reactant | Reaction Type | Resulting Scaffold |

|---|---|---|---|

| This compound | Aldehyde or Ketone (e.g., Pyruvic acid) | Fischer Indole Synthesis | Substituted Indole (e.g., 4,7-Dimethoxyindole derivative) |

| This compound | Cyclohexanone derivative | Fischer-Borsche reaction / Condensation-Cyclization | Substituted Tetrahydrocarbazole/Carbazole |

| This compound | 1,4-Dicarbonyl compound | Pauson-Khand type reaction / Cyclocondensation | Substituted Pyridazine/Pyridazinone |

Precursor in the Synthesis of Functional Organic Materials

The utility of this compound extends from discrete molecular synthesis to the creation of functional organic materials, where its derivatives serve as key components for dyes, pigments, and polymers.

Intermediate for Dye and Pigment Synthesis

Aryl hydrazines and their derivatives are foundational in the synthesis of various classes of dyes. They are precursors to azo dyes, which constitute the largest group of synthetic colorants used in the textile and food industries. wikipedia.organjs.edu.iq Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (−N=N−) connecting two aromatic rings. wikipedia.org While the direct synthesis involves the coupling of a diazonium salt with an aromatic compound, the heterocyclic scaffolds derived from this compound, such as indoles and carbazoles, possess inherent chromophoric properties that make them suitable for use in dyes and pigments. Additionally, hydrazines can be appended to complex fluorophores like BODIPY (boron-dipyrromethene) to create sophisticated dyes whose photophysical properties can be tuned for specific applications. nih.gov

Formation of Specialized Polymer Monomers

The carbazole moiety, which can be synthesized using this compound, is a critical building block for various functional polymers. bohrium.com Polycarbazoles (PCz) and their derivatives are well-known for their conducting and photorefractive properties, making them valuable in the field of organic electronics for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com this compound can be used to synthesize a substituted carbazole monomer, which is then polymerized, often through chemical or electrochemical oxidation, to yield a functional polymer with tailored electronic properties. mdpi.com A prominent example of a carbazole-based polymer is Poly(N-vinylcarbazole) (PVK), which is noted for its photoconductivity.

Utilization in Agrochemical Research and Development (as a synthetic intermediate)

The development of novel agrochemicals, including herbicides, fungicides, and insecticides, frequently relies on the synthesis of bioactive heterocyclic compounds. mdpi.comeprajournals.com Phenylhydrazine (B124118) derivatives serve as crucial intermediates for accessing a variety of these heterocyclic scaffolds. google.com For instance, the pyrazole (B372694) ring system, which can be readily synthesized from the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a well-established pharmacophore in agrochemistry, with many commercial herbicides based on this structure. researchgate.netnih.gov Similarly, other nitrogen-containing heterocycles like triazoles and pyridazinones, whose syntheses can involve hydrazine precursors, are prevalent in modern agrochemical research. nih.gov this compound provides a synthetic entry point to specifically substituted heterocyclic compounds that can be screened for potential agrochemical activity.

Contribution to the Synthesis of Chemosensor Components

Hydrazines are pivotal in the design and synthesis of chemosensors, which are molecules designed to detect specific analytes such as metal ions or anions. mdpi.com The most common approach involves the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone. researchgate.netumt.edu.pk This straightforward reaction allows for the incorporation of a signaling unit (e.g., a fluorophore or chromophore) from the carbonyl-containing compound and a receptor site (the hydrazone moiety) that can bind to the target analyte. dntb.gov.ua The binding event typically induces a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorescent response. nih.govresearchgate.net this compound can be used to create hydrazone-based chemosensors where the dimethoxy-substituted phenyl ring can modulate the electronic and binding properties of the final sensor molecule. researchgate.net

| Sensor Type | General Precursors | Target Analyte Examples | Detection Mechanism |

|---|---|---|---|

| Hydrazone-based Colorimetric Sensor | Aryl Hydrazine + Chromogenic Aldehyde/Ketone | Metal Cations (e.g., Cu²⁺, Fe³⁺) | Visible color change upon ion binding. nih.gov |

| Hydrazone-based Fluorescent Sensor | Aryl Hydrazine + Fluorogenic Aldehyde/Ketone | Metal Cations (e.g., Zn²⁺, Cd²⁺), Anions (e.g., F⁻, CN⁻) | Fluorescence "turn-on" or "turn-off" response. researchgate.netrsc.orgdergipark.org.tr |

| BODIPY-appended Hydrazine Sensor | BODIPY core + Hydrazine moiety | Aldehydes (e.g., Formaldehyde) | Changes in fluorescence intensity or wavelength. nih.gov |

Future Research Directions and Emerging Paradigms for 2,5 Dimethoxyphenyl Hydrazine Research

Exploration of Asymmetric Synthesis Methodologies

The development of synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of (2,5-Dimethoxyphenyl)hydrazine, particularly the indoles formed via the Fischer indole (B1671886) synthesis, the introduction of chirality presents a significant opportunity for creating novel therapeutic agents and chiral materials.

Future research in this area is anticipated to focus on several key strategies:

Chiral Brønsted Acid Catalysis: The Fischer indole synthesis, a primary transformation of this compound, is traditionally catalyzed by achiral acids. A promising future direction lies in the use of chiral Brønsted acids to induce enantioselectivity. These catalysts can protonate the intermediate hydrazone in a stereocontrolled manner, leading to the formation of one enantiomer of the indole product over the other. The development of robust chiral phosphoric acids and their derivatives is a particularly active area of research that could be applied to reactions involving this compound.

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, for instance, can react with a ketone substrate to form a chiral enamine, which then undergoes a stereoselective reaction with this compound. This approach could lead to the synthesis of indoles with stereocenters at various positions. Research into novel chiral organocatalysts that can effectively control the stereochemical outcome of reactions with substituted hydrazines is a key area for advancement.

Metal-Catalyzed Asymmetric Reactions: The use of chiral transition metal complexes to catalyze the asymmetric synthesis of indole derivatives is another fertile ground for exploration. While the classic Fischer indole synthesis is acid-catalyzed, metal catalysts could be employed in alternative synthetic routes starting from this compound to generate chiral products. For example, chiral palladium or rhodium complexes could be used in asymmetric C-H functionalization or coupling reactions of the resulting indole nucleus.

A summary of potential asymmetric synthesis strategies is presented in the table below.

| Asymmetric Strategy | Catalyst Type | Potential Application with this compound |

| Asymmetric Fischer Indole Synthesis | Chiral Brønsted Acids | Direct enantioselective synthesis of 5,8-dimethoxyindole derivatives. |

| Organocatalytic Amination | Chiral Amines | Stereoselective formation of chiral hydrazones leading to chiral indoles. |

| Metal-Catalyzed Functionalization | Chiral Transition Metal Complexes | Asymmetric modification of the indole ring post-synthesis. |

Development of Novel Catalytic Transformations Involving the Compound

Beyond the well-established Fischer indole synthesis, future research will likely uncover novel catalytic transformations that utilize the unique reactivity of this compound. The presence of the hydrazine (B178648) moiety and the electron-rich aromatic ring provides multiple sites for catalytic activation.

Emerging areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been instrumental in forming C-N bonds. Future work could explore the direct coupling of this compound with aryl or vinyl halides to synthesize a variety of substituted hydrazine derivatives, which can then be used to access a broader range of heterocyclic structures.

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable efficacy in activating alkynes and allenes towards nucleophilic attack. Novel transformations could be designed where this compound acts as a nucleophile in gold-catalyzed intramolecular or intermolecular cyclization reactions with unsaturated substrates, leading to the formation of novel nitrogen-containing heterocycles beyond indoles.

Copper-Catalyzed Reactions: Copper catalysis is a versatile tool in organic synthesis. Research into copper-catalyzed reactions of this compound, such as N-arylation or multicomponent reactions, could provide efficient and cost-effective methods for the synthesis of complex molecules. For instance, a one-pot synthesis of triazoles or other nitrogen-rich heterocycles could be envisioned.

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis and flow chemistry techniques. The integration of reactions involving this compound into these platforms is a logical next step to accelerate research and development.

Key future directions in this domain include:

Automated Fischer Indole Synthesis: The Fischer indole synthesis is well-suited for automation. An automated platform could systematically vary the ketone or aldehyde reaction partner with this compound, along with different catalysts and reaction conditions, to rapidly generate a library of 5,8-dimethoxyindole derivatives for biological screening.

Flow Chemistry for Hydrazone Formation and Cyclization: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures. A continuous flow process could be developed for the synthesis of indoles from this compound, where the initial formation of the hydrazone and the subsequent acid-catalyzed cyclization occur in sequential reactors. This would allow for precise control over reaction parameters and could lead to higher yields and purities. google.com

Design of Next-Generation Functional Materials Utilizing this compound Frameworks

The indole nucleus, readily accessible from this compound, is a privileged scaffold not only in medicinal chemistry but also in materials science. The electron-rich nature of the dimethoxyindole system makes it an attractive building block for the design of novel functional materials with interesting electronic and photophysical properties.

Future research in this area is poised to explore:

Conductive Polymers: Polyindoles are a class of conductive polymers with potential applications in organic electronics. wikipedia.org The polymerization of 5,8-dimethoxyindole, derived from this compound, could lead to novel conductive polymers with tailored electronic properties. The methoxy (B1213986) groups can influence the polymer's solubility, processability, and electronic band gap.

Organic Dyes and Pigments: The indole scaffold is a component of many organic dyes. By functionalizing the 5,8-dimethoxyindole core, it may be possible to create novel dyes with specific absorption and emission properties for applications in areas such as dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Functional Polymers with Tailored Properties: Beyond conductivity, polymers incorporating the this compound-derived framework could be designed for a variety of functions. For example, the nitrogen atoms in the polymer backbone could act as ligands for metal ions, leading to the development of new catalytic materials or sensors.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (2,5-dimethoxyphenyl)hydrazine derivatives, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted esters with hydrazine hydrate. For example, (E)-3-(3,5-dimethoxyphenyl)acrylohydrazide was prepared by refluxing the methyl ester with hydrazine hydrate (80%) in ethanol for 5 hours at 413–423 K, followed by solvent evaporation and recrystallization from ethanol (yield: 70%) . Optimization involves adjusting reflux time, solvent polarity (e.g., absolute ethanol vs. aqueous ethanol), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How are hydrazine derivatives characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies N–H stretching (~3200 cm⁻¹) and C=O/N–N vibrations in hydrazides/hydrazones .

- Elemental analysis : Confirms purity and stoichiometry .

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding patterns and molecular conformation (e.g., acyl hydrazides exhibit intermolecular N–H···O interactions) .

- Melting point determination : Validates compound consistency (e.g., 401–402 K for (E)-3-(3,5-dimethoxyphenyl)acrylohydrazide) .

Q. What are the common applications of this compound in heterocyclic synthesis?

- Methodological Answer : The hydrazine moiety participates in cyclocondensation to form five-membered heterocycles like 1,3,4-oxadiazoles. For instance, reacting hydrazides with aldehydes under acidic conditions generates hydrazones, which can undergo oxidative cyclization to yield bioactive oxadiazoles . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., H₂SO₄) influence reaction efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for hydrazine derivatives?

- Methodological Answer : Density functional theory (DFT) calculates vibrational frequencies and molecular orbitals to validate experimental IR/NMR spectra. For example, discrepancies in N–H stretching modes between experimental and theoretical data may arise from solvent effects or crystal packing, which DFT can model by incorporating implicit solvation or periodic boundary conditions .

Q. What strategies improve the yield of inclusion complexes involving this compound derivatives and cyclodextrins?

- Methodological Answer : Complexation with β-cyclodextrin (β-CD) is achieved by mixing the hydrazine derivative (guest) and β-CD (host) in a 1:1 mass ratio in ethanol/water at 45°C for 5 hours. Yield optimization involves:

- Adjusting guest-host stoichiometry.

- Modifying solvent polarity (e.g., ethanol-water ratios).

- Monitoring via TLC (Rf values) and confirming complexation through IR spectral shifts (e.g., O–H stretching changes in β-CD) .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in photochemical applications?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance π-conjugation, affecting light absorption in photocatalytic systems. For example, hydrazine-based covalent organic frameworks (COFs) with dimethoxyphenyl groups exhibit redshifted absorption bands, improving photocatalytic sulfide oxidation under visible light. Substituent effects are quantified via UV-vis spectroscopy and cyclic voltammetry .

Q. What safety protocols are critical when handling this compound derivatives, given structural similarities to regulated compounds?

- Methodological Answer : Derivatives with N-benzyl or 2,5-dimethoxy substitutions may fall under controlled substance analogs (e.g., NBOMe series). Researchers must:

- Verify regulatory status using structural similarity checks (e.g., comparing substituents to DEA schedules) .

- Implement fume hood use, PPE (gloves, lab coats), and waste disposal protocols for hydrazines, which are toxic and potentially carcinogenic .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Purity differences : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing and impurity levels .

- Polymorphism : Hydrazides can form multiple crystal phases with distinct melting points, resolvable via X-ray powder diffraction .

- Hydration state : Some derivatives form hydrates, lowering observed melting points .

Tables for Key Data

| Property | Example Value | Reference |

|---|---|---|

| Melting Point | 401–402 K (acrylohydrazide derivative) | |

| IR N–H Stretching | ~3200 cm⁻¹ | |

| β-CD Complex Yield | ~75% (1:1 mass ratio) | |

| DFT Computational Basis Set | B3LYP/6-31G(d) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.